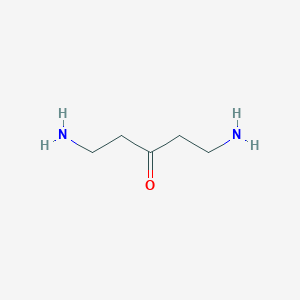
1,5-Diaminopentan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diaminopentan-3-one is an organic compound with the molecular formula C5H12N2O It is a linear aliphatic diamine with a ketone functional group at the third carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Diaminopentan-3-one can be synthesized through several methods. One common approach involves the reaction of 1,5-dibromopentane with ammonia or an amine under appropriate conditions to introduce the amino groups. Another method involves the reduction of 1,5-dinitropentane, followed by the oxidation of the resulting diamine to introduce the ketone group at the third carbon position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Diaminopentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Applications De Recherche Scientifique
1,5-Diaminopentan-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers, resins, and other materials
Mécanisme D'action
The mechanism of action of 1,5-diaminopentan-3-one involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Diaminopentane: Similar structure but lacks the ketone group.
1,4-Diaminobutane: Shorter carbon chain and lacks the ketone group.
1,6-Diaminohexane: Longer carbon chain and lacks the ketone group
Uniqueness
1,5-Diaminopentan-3-one is unique due to the presence of both amino groups and a ketone group in its structure. This combination allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds .
Propriétés
Numéro CAS |
52043-62-6 |
|---|---|
Formule moléculaire |
C5H12N2O |
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
1,5-diaminopentan-3-one |
InChI |
InChI=1S/C5H12N2O/c6-3-1-5(8)2-4-7/h1-4,6-7H2 |
Clé InChI |
KJGMCIWRNDQSCC-UHFFFAOYSA-N |
SMILES canonique |
C(CN)C(=O)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





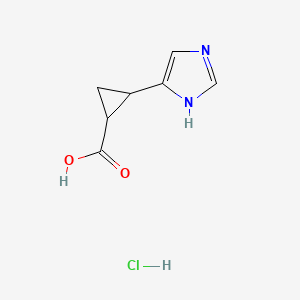
![N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide](/img/structure/B12080399.png)

![2,4-Dichloro-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12080413.png)
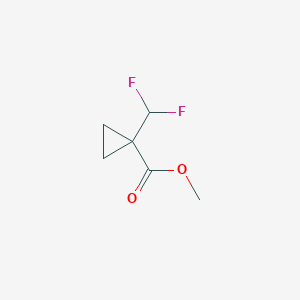

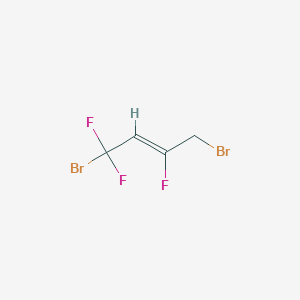

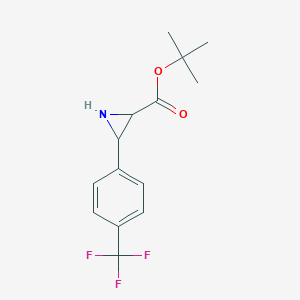
![2-{[(3,3,4,4,5,5,6,6-Octafluorohexyl)oxy]methyl}oxirane](/img/structure/B12080448.png)
![[5-(6-Amino-2-fluoropurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12080449.png)
